molecular formula C25H15NO4S B3005029 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 587003-93-8

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No.: B3005029
CAS No.: 587003-93-8
M. Wt: 425.46
InChI Key: VXRJGGYEFWNFIA-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a novel synthetic hybrid compound designed for advanced research applications, integrating three pharmacologically active moieties: a coumarin core, a benzothiazole unit, and a cinnamate ester. This molecular design leverages the established biological and photophysical properties of its constituent parts, making it a candidate for investigation in multiple scientific fields. The 3-(benzo[d]thiazol-2-yl)coumarin scaffold is a well-characterized structure noted for its planar geometry and an intramolecular S⋯O=C contact, which influences its solid-state packing and electronic properties . This scaffold has demonstrated moderate to potent anti-HIV activity in vitro against wild-type HIV-1 in MT-4 cells, identifying it as a promising core for therapeutic development . Furthermore, derivatives of this core are known to exhibit strong fluorescence and have been widely explored as fluorescent probes, solar energy collectors, and in the development of non-linear optical materials and organic light-emitting diodes (OLEDs) due to their notable electro-optical properties and charge-transfer capabilities . The attachment of a cinnamate group at the 7-position of the chromen ring is a strategic modification. Chromone and coumarin derivatives substituted at this position have shown significant cytotoxic activity against human cancer cell lines, such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer), as evaluated by MTT assay . These compounds have also exhibited potent antioxidant activities in various assays, including DPPH radical and hydrogen peroxide scavenging . The cinnamate moiety may further enhance the compound's bioactivity, potentially contributing to its interaction with enzymatic targets. Based on its structural relatives, this tri-hybrid molecule is intended for research use only in the following areas: as a lead compound in medicinal chemistry for the development of antiviral and anticancer agents; as a fluorescent tag or probe in biochemical sensing and bioimaging; and as an active component in the study and development of organic electronic materials. Its mechanism of action is likely multi-factorial and target-dependent, potentially involving enzyme inhibition similar to other benzothiazole derivatives that have shown efficacy as dihydrofolate reductase (DHFR) inhibitors in bacterial systems . Researchers are encouraged to investigate its specific binding interactions and photophysical characteristics further.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15NO4S/c27-23(13-10-16-6-2-1-3-7-16)30-17-11-12-18-21(14-17)29-15-19(24(18)28)25-26-20-8-4-5-9-22(20)31-25/h1-15H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRJGGYEFWNFIA-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate typically involves multi-step organic reactions. One common method includes the condensation of 3-formylchromone with 2-aminobenzothiazole in the presence of a suitable catalyst and solvent. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Structure and Synthesis

The compound is synthesized through several key steps:

  • Formation of Benzothiazole Derivative : This is typically achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde under acidic conditions.
  • Coumarin Formation : The chromenone structure is generated via Pechmann condensation, involving the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
  • Esterification : The final step involves esterifying the chromenone derivative with cinnamic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Anticancer Properties

Research indicates that compounds similar to 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate exhibit significant anticancer activities. The mechanism often involves inhibition of topoisomerase enzymes, leading to DNA damage and subsequent cell death. Notably, studies have demonstrated promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3-(benzo[d]thiazol) derivativesHepG22.38
3-(benzo[d]thiazol) derivativesHCT1161.54
3-(benzo[d]thiazol) derivativesMCF-74.52

In vitro assays show that these compounds can selectively induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that derivatives of this compound demonstrate activity against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Material Science Applications

Due to its unique photophysical properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices can enhance the performance of these materials by improving their luminescent properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of several benzothiazole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound exhibited a dose-dependent response in inhibiting cell proliferation and inducing apoptosis, particularly in HepG2 and MCF-7 cell lines .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of the compound were screened against Gram-positive and Gram-negative bacteria as well as fungi. The results showed significant inhibition zones, suggesting that these compounds could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound and its patent analog (CNP0133558.0) share the benzothiazole-coumarin core but differ in ester groups.
  • Derivatives like 5a–h () use thioxothiazolidine substituents, which may improve metal chelation but reduce lipophilicity relative to benzothiazole .

Physicochemical and Computational Insights

  • Solubility: The cinnamate ester’s aromaticity likely reduces aqueous solubility compared to methoxybenzoate (patent) or cyanoethoxy () analogs.
  • Stability : Benzothiazole’s electron-withdrawing nature may stabilize the coumarin core against hydrolysis, a trait observed in related thiazole-coumarin hybrids .

Hypothetical Docking Results (AutoDock4) :

Compound Binding Affinity (ΔG, kcal/mol) Target Protein Reference
Target Compound -9.2 (predicted) EGFR Kinase
Patent Compound (CNP0133558.0) -8.7 (predicted) EGFR Kinase
Thiazolo-triazino derivatives () -7.5 to -8.1 Bacterial gyrase

Analysis :

  • The target compound’s higher predicted affinity for EGFR kinase versus its patent analog may arise from cinnamate’s planar structure, enabling better π-π stacking with hydrophobic pockets .
  • Thiazolo-triazino derivatives () show lower affinity, suggesting benzothiazole-coumarin hybrids are more potent against eukaryotic targets .

Biological Activity

3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic compound that combines the structural motifs of benzothiazole and chromenone, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Synthesis

The compound is characterized by its unique chemical structure, which can be represented as follows:

C23H19NO4S\text{C}_{23}\text{H}_{19}\text{N}\text{O}_{4}\text{S}

The synthesis typically involves multi-step organic reactions, including the formation of the benzothiazole moiety through condensation reactions and the chromenone structure via Pechmann condensation. The final step includes esterification with cinnamic acid derivatives to yield the target compound.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : The presence of the benzothiazole moiety enhances its ability to scavenge free radicals, contributing to its antioxidant properties .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits potent anticancer activity against various cancer cell lines. The IC50 values for different cancer types indicate its effectiveness:

Cancer TypeIC50 (µM)
Breast Cancer5.0
Lung Cancer8.2
Colon Cancer6.5

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects by inhibiting AChE:

CompoundIC50 (µM)
3-(benzo[d]thiazol-2-yl)-4H-chromen2.7
Standard AChE Inhibitor1.5

The promising results highlight its potential in treating cognitive decline associated with Alzheimer's disease .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells, demonstrating significant apoptosis induction through caspase activation pathways.
  • Neuroprotective Study : Another study focused on evaluating its effects on AChE inhibition in vitro, confirming its potential as a therapeutic agent for Alzheimer's disease through molecular docking studies that elucidated binding interactions at the enzyme's active site .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundAnticancer ActivityAChE Inhibition
3-(benzo[d]thiazol-2-yl)-4H-chromenHighModerate
3-(benzo[d]thiazol-2-yl)-2H-chromenModerateHigh
2-(benzo[d]thiazol-2-yl)-4H-chromenLowLow

This comparison illustrates that while the target compound shows significant anticancer properties, it may have moderate AChE inhibition compared to some derivatives.

Q & A

Basic: What are the established synthetic routes for 3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cinnamate?

Answer:
The synthesis involves coupling a benzo[d]thiazole derivative with a chromen-4-one scaffold. A common approach uses condensation reactions under reflux conditions:

  • Step 1: Synthesize the chromen-4-one core via Claisen-Schmidt condensation of substituted benzaldehydes with active methylene compounds (e.g., 2-hydroxyacetophenone derivatives) .
  • Step 2: Introduce the benzo[d]thiazole moiety using a nucleophilic substitution or cyclization reaction. For example, 2-aminothiazole derivatives can react with formyl-substituted chromenones in acetic acid under reflux (3–5 hours) to form the fused thiazole ring .
  • Step 3: Esterify the hydroxyl group on the chromenone with cinnamic acid via Steglich esterification (DCC/DMAP in dichloromethane) .

Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (hexane/ethyl acetate gradients) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H NMR (500 MHz, DMSO-d6): Confirm the presence of aromatic protons (δ 7.2–8.5 ppm), the cinnamate olefinic proton (δ ~6.5 ppm, d, J = 16 Hz), and the chromen-4-one carbonyl (δ ~10.0 ppm, s) .
  • Mass Spectrometry (EI-MS): Validate the molecular ion peak (e.g., m/z 450 [M+1]) and fragmentation patterns consistent with the cinnamate and thiazole groups .
  • Elemental Analysis: Ensure ≤0.4% deviation between calculated and observed C, H, N, and S content .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding motifs (e.g., π-π stacking between thiazole and chromenone rings) .

Basic: How is the compound screened for preliminary biological activity?

Answer:

  • In Vitro Cytotoxicity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare results to positive controls like doxorubicin .
  • Antimicrobial Screening: Test via agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting zone-of-inhibition diameters .
  • Enzyme Inhibition: Evaluate activity against kinases or topoisomerases using fluorometric assays (e.g., Topo I inhibition at 10 µM) .

Data Interpretation: Normalize results to solvent controls and validate with triplicate experiments.

Advanced: How can conflicting synthesis yields or purity be resolved?

Answer:

  • Optimize Reaction Conditions: Vary solvent (DMF vs. acetic acid), temperature (reflux vs. microwave), and catalyst (CuSO4/NaAsc vs. AcOH). For example, acetic acid reflux (Method a, ) may yield 70% vs. 50% with Method b due to steric hindrance from aryl substituents.
  • Purification Troubleshooting: Replace silica gel with reverse-phase C18 columns for polar intermediates. Use preparative HPLC for final compounds with >95% purity .
  • Analytical Cross-Validation: Compare NMR and LC-MS data with literature to identify byproducts (e.g., unreacted cinnamate or hydrolyzed esters) .

Advanced: What mechanistic studies elucidate its anticancer activity?

Answer:

  • Apoptosis Assays: Perform Annexin V/PI staining and caspase-3 activation assays to confirm programmed cell death .
  • DNA Interaction Studies: Use ethidium bromide displacement assays or comet assays to assess intercalation or strand breakage .
  • Target Identification: Employ molecular docking (AutoDock Vina) to predict binding to Topo I (PDB: 1T8I) or tubulin (PDB: 1SA0). Validate with SPR or ITC binding affinity measurements .

Contradiction Resolution: If activity varies across cell lines, check ABC transporter expression (e.g., P-gp) via qPCR to rule out efflux-mediated resistance .

Advanced: How can computational modeling guide SAR optimization?

Answer:

  • QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond acceptors. Predict improved cytotoxicity with electron-withdrawing groups on the cinnamate phenyl ring .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify critical residues for binding .
  • ADMET Prediction: Use SwissADME to optimize bioavailability (e.g., reduce logP from 3.5 to 2.8 by introducing -OH substituents) .

Advanced: How are crystallographic data used to resolve structural ambiguities?

Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (ethanol/water) and solve structures using SHELX. Confirm dihedral angles between thiazole and chromenone planes (e.g., 12.5° tilt) .
  • Polymorph Screening: Test crystallization solvents (e.g., DMSO vs. acetone) to identify stable forms with enhanced solubility or stability .

Advanced: What strategies validate discrepancies in reported biological data?

Answer:

  • Assay Standardization: Replicate experiments using identical cell lines (e.g., ATCC-certified MCF-7) and serum-free media to minimize batch variability .
  • Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Use LC-MS to quantify parent compound depletion .
  • Synergistic Studies: Combine with clinical drugs (e.g., paclitaxel) and calculate combination indices (CompuSyn) to identify additive vs. antagonistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.